N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide is a complex organic compound that features an indole core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both indole and sulfonamide groups in its structure suggests that it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Sulfonylation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride, such as 2,5-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of the indole core.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can bind to these targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The sulfonamide group can further enhance binding affinity and specificity by forming additional hydrogen bonds and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at the 3-position of the indole ring.
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
Uniqueness
N-(2-{[(2,5-dichlorophenyl)sulfonyl]amino}ethyl)-1H-indole-2-carboxamide is unique due to the specific positioning of the carboxamide and sulfonamide groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C17H15Cl2N3O3S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
N-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C17H15Cl2N3O3S/c18-12-5-6-13(19)16(10-12)26(24,25)21-8-7-20-17(23)15-9-11-3-1-2-4-14(11)22-15/h1-6,9-10,21-22H,7-8H2,(H,20,23) |
InChI Key |
GWASRIBDAMOUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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